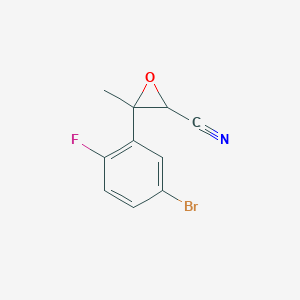

3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile

Description

Properties

Molecular Formula |

C10H7BrFNO |

|---|---|

Molecular Weight |

256.07 g/mol |

IUPAC Name |

3-(5-bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C10H7BrFNO/c1-10(9(5-13)14-10)7-4-6(11)2-3-8(7)12/h2-4,9H,1H3 |

InChI Key |

DHMGJHHDBPNTLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C#N)C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(5-Bromo-2-fluorophenyl) Precursors

A patented method describes the preparation of 2,3-difluoro-5-bromophenols, which can be further transformed into the corresponding bromo-fluorophenyl intermediates. The process uses 2,3,4-trifluoronitrobenzene as a starting material, undergoing alkoxyl substitution, reduction, bromination, diazotization, and ether cleavage to yield high-purity 2,3-difluoro-5-bromophenols with yields around 60% or higher. This method avoids isomer formation, improving yield and purity.

Bromination of aromatic rings bearing chloro and fluoro substituents can be achieved under mild conditions using N-bromosuccinimide (NBS) or other brominating agents at low temperatures (0–20 °C), providing selective bromination without overreaction or by-product formation.

Construction of the Oxirane-2-carbonitrile Core

The oxirane-2-carbonitrile moiety (epoxy nitrile) is formed by ring closure of a suitable precursor, often involving aziridine or epoxide intermediates.

Three-Component Coupling Approach via Arynes, Aziridines, and Aldehydes

A state-of-the-art synthetic route involves a three-component coupling reaction of aziridines, aryne precursors, and aldehydes to form functionalized amino epoxides, including oxirane-2-carbonitrile derivatives.

-

Under argon atmosphere, potassium fluoride (KF) and 18-crown-6 are combined in tetrahydrofuran (THF).

Aldehyde (bearing the desired aromatic substituent) is added, followed by the aziridine-2-carbonitrile derivative.

After stirring at room temperature (~30 °C) for 5 minutes, the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) is added.

The mixture is stirred for 12 hours at room temperature, then purified by silica gel chromatography to afford the amino epoxide product.

This method allows the incorporation of various aromatic aldehydes, including those substituted with bromine and fluorine, to yield the corresponding 3-(aryl)-3-methyloxirane-2-carbonitrile derivatives.

Specific Example: Preparation of 3-(4-Bromophenyl)-2-((isobutyl(phenyl)amino)methyl)oxirane-2-carbonitrile

Starting from 1-isobutylaziridine-2-carbonitrile and 4-bromobenzaldehyde, using the aryne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of KF and 18-crown-6 in THF at room temperature, the target oxirane-2-carbonitrile derivative is obtained in 58% yield after chromatographic purification.

Spectral data (1H NMR, 13C NMR, HRMS) confirm the structure and purity of the product.

Summary Table of Preparation Conditions and Yields for Related Compounds

Analytical and Structural Characterization

The amino epoxides synthesized by this method have been characterized by:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra provide detailed chemical shift data confirming the substitution pattern on the aromatic ring and the oxirane moiety.

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition.

Infrared Spectroscopy (IR): Shows characteristic nitrile stretching (~2235 cm⁻¹) and epoxide-related vibrations.

X-ray Crystallography: Used for select derivatives to confirm stereochemistry and molecular structure.

Additional Notes on Aromatic Bromofluorophenyl Synthesis

The preparation of 5-bromo-2-fluorophenyl intermediates can be achieved via selective bromination of fluorinated aromatic compounds or via substitution reactions starting from trifluoronitrobenzene derivatives, as described in patent literature.

The bromination step is generally performed using brominating agents like N-bromosuccinimide (NBS) under controlled temperature to avoid polybromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.

Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

Substitution: Products include substituted phenyl derivatives.

Oxidation: Products include diols or carboxylic acids.

Reduction: Products include amines or alcohols.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents enhance its electrophilic properties, making it reactive towards nucleophiles. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .

Comparison with Similar Compounds

(1) (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane ()

- Structure: Features a 5-bromo-2,3-difluorophenyl group linked via a phenoxymethyl chain to an epoxide.

- Key Differences: Additional fluorine at position 3 of the phenyl ring and a phenoxymethyl substituent instead of a methyl-carbonitrile group.

- Reactivity: The phenoxymethyl group may reduce epoxide ring strain compared to the electron-withdrawing nitrile, altering nucleophilic ring-opening kinetics.

(2) 3-(5-Bromo-2-fluorophenyl)propanoic acid ()

- Structure: Retains the 5-bromo-2-fluorophenyl group but replaces the epoxide-carbonitrile with a propanoic acid chain.

- Key Differences : Carboxylic acid group introduces high polarity and hydrogen-bonding capacity, enhancing water solubility relative to the epoxide.

(3) 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid ()

- Structure : Shares the aryl substituent but incorporates a hydroxyl group and carboxylic acid on a three-carbon chain.

- Key Differences : The hydroxyl and carboxylic acid groups enable esterification or dehydration reactions, contrasting with the epoxide’s propensity for ring-opening.

Reactivity and Stability

- Epoxide Reactivity: The target compound’s nitrile group enhances electrophilicity, accelerating nucleophilic attacks on the epoxide ring (e.g., by amines or thiols) compared to (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane .

- Acid Derivatives: Propanoic acid analogs () exhibit lower reactivity toward nucleophiles but higher thermal and hydrolytic stability due to the absence of a strained ring .

Physicochemical Properties

- Solubility : The carbonitrile and halogenated aryl group in the target compound likely reduce aqueous solubility compared to carboxylic acid derivatives.

Comparative Data Table

| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Profile | Solubility (Predicted) | Stability |

|---|---|---|---|---|---|

| 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile | C₁₀H₇BrFNO | Epoxide, nitrile, Br/F-phenyl | High (nucleophilic ring-opening) | Low (organic solvents) | Moderate (moisture-sensitive) |

| (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane | C₉H₆BrF₂O₂ | Epoxide, phenoxymethyl, Br/F₂-phenyl | Moderate (less strained epoxide) | Moderate | High |

| 3-(5-Bromo-2-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | Carboxylic acid, Br/F-phenyl | Low (acid-base reactions) | High (aqueous) | High |

| 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid | C₉H₈BrFO₃ | Hydroxyl, carboxylic acid, Br/F-phenyl | Moderate (esterification/dehydration) | Moderate | Moderate |

Biological Activity

3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile, with the CAS number 1855779-84-8, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₀H₇BrFNO

- Molecular Weight : 256.07 g/mol

- Structure : The compound features a bromo and a fluoro substituent on the phenyl ring, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile has been investigated in various contexts, particularly in relation to its potential as an anticancer agent and its effects on specific biological pathways.

Anticancer Activity

Recent studies suggest that compounds with similar structural features exhibit significant anticancer properties. For instance, fluorinated compounds are known to enhance the potency of drugs by improving their metabolic stability and bioavailability. The presence of the bromo and fluoro groups in this compound may similarly enhance its efficacy against cancer cells.

- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.

- Case Studies :

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile against various cancer cell lines.

These results indicate that the compound exhibits moderate cytotoxic effects, with lower IC50 values suggesting higher potency against specific cancer types.

In Silico Studies

Computational modeling has also been employed to predict the biological activity of this compound based on its structure. Molecular docking studies suggest favorable interactions with targets such as:

- Protein Kinases : Implicated in cell signaling pathways related to cancer.

- DNA Topoisomerases : Enzymes critical for DNA replication and transcription.

These interactions indicate a potential mechanism through which the compound could exert its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.